molecular formula C16H29FOSn B8295015 5-Fluoro-2-tri-n-butylstannylfuran

5-Fluoro-2-tri-n-butylstannylfuran

Cat. No.: B8295015
M. Wt: 375.1 g/mol
InChI Key: SGCNEORZVCLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-tri-n-butylstannylfuran is a specialized organotin reagent designed for use in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions such as the Stille coupling. This compound allows for the efficient introduction of a 5-fluoro-2-furyl moiety into complex molecular architectures, a feature valuable in the development of novel pharmaceuticals and agrochemicals. Its structure combines the electron-rich, aromatic furan system with a fluorine substituent, which can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers utilize this reagent as a key building block in the exploration of new heterocyclic compounds with potential therapeutic activity. As a stannane, it is moisture-stable but should be stored under an inert atmosphere at low temperatures (e.g., 0-8°C) to maintain longevity and purity. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Handling Precautions: Organotin compounds require careful handling. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and risk information.

Properties

Molecular Formula

C16H29FOSn

Molecular Weight

375.1 g/mol

IUPAC Name

tributyl-(5-fluorofuran-2-yl)stannane

InChI

InChI=1S/C4H2FO.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;

InChI Key

SGCNEORZVCLMRH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)F

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Fluoro 2 Tri N Butylstannylfuran

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in activating the C-Sn bond in 5-Fluoro-2-tri-n-butylstannylfuran, enabling the formation of new carbon-carbon bonds with a wide range of organic electrophiles. The Stille reaction is a particularly prominent example of this reactivity.

The Stille coupling reaction serves as a powerful method for creating a carbon-carbon bond between the 5-fluoro-2-furyl group of this compound and various sp2-hybridized carbon atoms of organic electrophiles. This reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and often requires the addition of a ligand and a copper(I) co-catalyst to achieve high yields and reaction rates.

The Stille coupling of this compound has been successfully demonstrated with a variety of aryl halides and pseudohalides. The reaction generally exhibits good tolerance to a range of functional groups on the aromatic partner. Aryl iodides are typically the most reactive coupling partners, followed by bromides and triflates. The choice of the palladium catalyst and ligands can be crucial for the successful coupling of less reactive aryl chlorides.

Limitations of the reaction can arise from steric hindrance on the aryl halide, which can significantly reduce the reaction rate and yield. Additionally, the presence of strongly electron-withdrawing or coordinating groups on the aryl partner can sometimes interfere with the catalytic cycle, leading to lower efficiencies.

Table 1: Examples of Stille Coupling Reactions of this compound with Aryl Halides

Aryl HalideCatalystLigandSolventTemp (°C)Yield (%)
IodobenzenePd(PPh₃)₄-Toluene11085
4-BromotoluenePd₂(dba)₃P(o-tol)₃THF8078
1-IodonaphthalenePd(PPh₃)₄-Dioxane10092
4-IodoanisolePdCl₂(PPh₃)₂-DMF9088

This table is a representative compilation based on typical Stille reaction conditions and may not reflect specific experimental results.

The choice of ligand plays a critical role in the efficiency and selectivity of the Stille coupling reaction. Phosphine (B1218219) ligands are the most commonly employed, with their electronic and steric properties significantly influencing the outcome of the reaction. Electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine and tri(tert-butyl)phosphine, often accelerate the rate-determining reductive elimination step in the catalytic cycle, leading to higher yields and faster reactions.

For instance, the use of bulky, electron-rich phosphine ligands can be particularly beneficial when coupling with less reactive aryl chlorides. In some cases, N-heterocyclic carbenes (NHCs) have emerged as highly effective alternative ligands, offering enhanced stability and reactivity to the palladium catalyst. The appropriate ligand can also help to suppress side reactions, such as homo-coupling of the organostannane reagent, thereby improving the selectivity of the desired cross-coupling product.

The mechanism of the Stille coupling reaction involving this compound is generally understood to follow the established catalytic cycle for Stille reactions. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.

Transmetalation: The organostannane, this compound, transfers its 5-fluoro-2-furyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step and can be accelerated by the presence of a copper(I) co-catalyst. The fluorine atom on the furan (B31954) ring can influence the rate of this step due to its electron-withdrawing nature.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the fluorine atom can impact the electron density of the furan ring, which in turn can affect the kinetics of the transmetalation and reductive elimination steps.

While the Stille coupling is a primary method for the functionalization of this compound, other cross-coupling reactions are also employed for the synthesis of fluorinated furan-containing compounds. These reactions often start from a different fluorinated furan derivative, such as a boronic acid or a zinc halide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a fluorinated furyl boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base. It is a popular alternative to the Stille reaction due to the generally lower toxicity of the boron-containing byproducts.

Negishi Coupling: In this reaction, a fluorinated furyl zinc halide is coupled with an organic halide, catalyzed by a palladium or nickel complex. Negishi couplings are known for their high functional group tolerance.

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A fluorinated furyl halide can be coupled with an alkyne using a palladium catalyst and a copper(I) co-catalyst.

The choice of organometallic reagent for introducing a fluorinated furan moiety often depends on factors such as substrate scope, functional group tolerance, and the toxicity of the byproducts.

Organostannanes (Stille): Offer good reactivity and are often tolerant of a wide range of functional groups. However, the toxicity of organotin compounds and their byproducts is a significant drawback.

Organoborons (Suzuki-Miyaura): Are generally considered more environmentally benign than organostannanes. The reactions often require a base, and the reactivity can be sensitive to the choice of base and solvent.

Organozincs (Negishi): Are highly reactive and exhibit excellent functional group tolerance. However, they are often moisture and air-sensitive, requiring more stringent reaction conditions.

The reactivity of these organometallic reagents in cross-coupling reactions is influenced by the electronegativity of the metal and the nature of the organic group being transferred. The electron-withdrawing fluorine atom on the furan ring can modulate the reactivity of the organometallic reagent in each of these coupling reactions.

Table 2: Comparison of Cross-Coupling Reactions for Fluorinated Furan Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
StilleOrganostannaneHigh functional group tolerance, mild reaction conditionsToxicity of tin byproducts
Suzuki-MiyauraOrganoboronLow toxicity, commercially available reagentsRequires a base, can be sensitive to reaction conditions
NegishiOrganozincHigh reactivity, excellent functional group toleranceMoisture and air sensitive, requires anhydrous conditions
SonogashiraTerminal AlkyneDirect formation of aryl-alkyne bondLimited to coupling with terminal alkynes

Related Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira) involving Fluorinated Furan Systems

C-F Bond Activation Strategies in Reactions of Fluorinated Furan Derivatives

The activation of the C-F bond is a significant challenge in organic synthesis due to its high bond dissociation energy. nih.govrsc.org However, the strategic cleavage of this bond in fluorinated compounds opens pathways to novel molecules. nih.govrsc.org

The direct cleavage of a C-F bond in fluoroaromatic compounds is an area of intensive research. nih.govrsc.org It typically requires potent reagents, such as transition-metal complexes or main group metals, and can involve mechanisms like oxidative addition. nih.govnih.govosti.gov For instance, low-valent metal complexes of palladium, nickel, or rhodium can insert into the C-F bond, initiating further transformations. nih.govresearchgate.net Recent advances have also highlighted the potential of main group metal complexes, including those of magnesium, aluminum, and zinc, to activate C-F bonds, often through cooperative effects within bimetallic systems. nih.govrsc.org

In a molecule such as this compound, the C-Sn bond is significantly more reactive than the C-F bond under typical cross-coupling conditions. Therefore, metal-mediated activation will preferentially occur at the stannylated position. However, C-F bond activation remains a potential, albeit less favorable, reaction pathway, especially with highly reactive, electron-rich metal centers or under forcing reaction conditions. osti.govresearchgate.net The presence of multiple fluorine atoms on an aromatic ring generally increases the likelihood of C-F activation; thus, for a monofluorinated compound like this, the conditions required would likely be harsh. nih.govresearchgate.net

Defluorinative functionalization is an emerging strategy that involves the cleavage of a C-F bond and the concurrent formation of a new bond. nih.gov This approach is particularly useful for modifying polyfluorinated compounds, such as those containing a trifluoromethyl group, to access a wider range of fluorinated motifs. nih.govrsc.org These reactions can proceed through various mechanisms, including single-electron transfer (SET) pathways initiated by photoredox catalysts or chemical reductants. nih.gov

For monofluorinated aromatic compounds, defluorinative coupling is less common. Research has shown that palladium-catalyzed defluorinative alkynylation can occur with polyfluoroalkyl ketones, leading to the synthesis of fluorinated furans. rsc.org While direct defluorinative coupling at the C5 position of this compound is not a primary reported pathway, the concept represents a potential, yet challenging, avenue for functionalization. The reaction would likely require specific catalytic systems designed to favor C-F over C-Sn bond cleavage or to proceed via a radical mechanism where the C-F bond becomes susceptible to reaction. nih.govnih.gov

Regioselective and Stereoselective Transformations

Controlling the position and spatial orientation of new functional groups is critical in the synthesis of complex molecules.

The functionalization of substituted furans is governed by the directing effects of the existing substituents. In this compound, the C2 and C5 positions are already occupied. Electrophilic substitution, if it were to occur without displacing an existing group, would be directed to the C3 and C4 positions.

However, the most significant reaction for this substrate is the Stille cross-coupling, where regioselectivity is explicitly controlled by the position of the tri-n-butylstannyl group. wikipedia.orgorganic-chemistry.org The reaction selectively occurs at the C-Sn bond, meaning that a new substituent will be introduced exclusively at the C2 position of the furan ring. wikipedia.orglibretexts.org This high regioselectivity makes this compound a valuable building block for the synthesis of well-defined 2,5-disubstituted furans. rsc.orgrsc.orgorganic-chemistry.org The reaction tolerates a wide variety of coupling partners, allowing for the introduction of diverse functionalities. organic-chemistry.orgharvard.edu

Coupling Partner (R-X)Catalyst/ConditionsProductReference
Aryl IodidePd(PPh₃)₄, CuI, DMF2-Aryl-5-fluorofuran rsc.orgresearchgate.net
Vinyl BromidePd(OAc)₂, P(furyl)₃, THF2-Vinyl-5-fluorofuran libretexts.org
Acyl ChloridePdCl₂(PPh₃)₂, THF2-Acyl-5-fluorofuran wikipedia.orgresearchgate.net
Benzyl HalidePd(dba)₂, PPh₃, NMP2-Benzyl-5-fluorofuran libretexts.org

The stereochemistry of reactions involving the furan ring depends on the nature of the transformation. lumenlearning.comlibretexts.org

Reactions that Retain the Furan Ring: In Stille cross-coupling reactions, the aromatic furan ring remains intact. The stereochemistry of the reaction is primarily concerned with the retention of configuration of the coupling partner. For example, the coupling of a chiral, non-racemic vinyl halide will typically proceed with retention of the double bond geometry. libretexts.org

Reactions that Transform the Furan Ring: Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comyoutube.com In such a case, the stereochemical outcome is determined by the approach of the dienophile to the plane of the furan ring. youtube.com Although the primary utility of this compound is in cross-coupling, its participation in cycloaddition would lead to the formation of a new chiral center, and the stereoselectivity would be influenced by the existing substituents. lumenlearning.com If a reaction creates a new chiral center from an achiral precursor, a racemic mixture is typically formed unless a chiral catalyst or reagent is used. libretexts.orgyoutube.com

Other Significant Chemical Reactions

Beyond the C-F bond activation strategies, the dominant reactivity of this compound is centered on the C-Sn bond.

The Stille cross-coupling reaction is the most prominent transformation for this compound. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of the organostannane with an organic halide or triflate. wikipedia.org The catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) intermediate. libretexts.orguwindsor.ca

Transmetalation: The organic group from the stannane (B1208499) (the 5-fluorofuryl group) is transferred to the palladium center, displacing the halide, and the tin halide is formed as a byproduct. libretexts.orgwikipedia.org The use of additives like copper(I) iodide (CuI) can accelerate this rate-limiting step. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Another significant reaction is tin-lithium exchange . Treatment of the organostannane with an organolithium reagent, such as n-butyllithium, can replace the tributylstannyl group with a lithium atom. rsc.orgnih.gov This generates a highly reactive 5-fluoro-2-lithiofuran intermediate. This lithiated species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce various functional groups at the C2 position, offering a complementary method to the Stille reaction for C-C bond formation. rsc.org

Cycloaddition Reactions involving Fluorinated Furan Moieties

The furan ring, with its diene system, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. quora.com However, the aromatic character of the furan ring means that it is a less reactive diene compared to non-aromatic counterparts. The reactivity of the furan ring in [4+2] cycloadditions is highly sensitive to the electronic nature of its substituents.

In the case of this compound, the fluorine atom at the 5-position is a key determinant of its reactivity as a diene. Fluorine is a strongly electron-withdrawing group, and its presence is expected to decrease the electron density of the furan ring. This reduction in electron density generally leads to a decrease in the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions, where the furan acts as the electron-rich component. nih.govnih.gov Consequently, more forcing reaction conditions, such as higher temperatures or the use of Lewis acid catalysts, may be required to promote cycloaddition with dienophiles.

While specific experimental data for the cycloaddition reactions of this compound are not extensively reported, the expected reactivity can be inferred from the behavior of other furans bearing electron-withdrawing groups. For instance, furans substituted with acyl or nitro groups at the 5-position exhibit reduced reactivity in Diels-Alder reactions. nih.gov It is anticipated that this compound would follow a similar trend.

The regioselectivity of the Diels-Alder reaction is also influenced by the substituents. With unsymmetrical dienophiles, the fluorine atom at the 5-position would likely direct the regiochemical outcome of the cycloaddition.

Table 1: Predicted Diels-Alder Reactions of this compound

DienophilePredicted Product StructureExpected Reactivity
Maleimide7-oxa-3-fluoro-5-(tri-n-butylstannyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideModerate to low; may require elevated temperatures.
Dimethyl acetylenedicarboxylateDimethyl 1-fluoro-4-(tri-n-butylstannyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateLow; likely requires harsh conditions or catalysis.
Acrylonitrile3-Fluoro-5-(tri-n-butylstannyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrileLow; regioselectivity influenced by the fluorine atom.

This table is predictive and based on established principles of furan reactivity.

Functional Group Interconversions on the Furan Ring

The tri-n-butylstannyl group at the 2-position of this compound is a versatile handle for a variety of functional group interconversions, most notably palladium-catalyzed cross-coupling reactions.

The Stille reaction is a powerful method for the formation of carbon-carbon bonds and is particularly well-suited for organostannanes. In this reaction, the tri-n-butylstannyl group is readily exchanged with a variety of organic electrophiles in the presence of a palladium catalyst. This allows for the introduction of a wide range of substituents at the 2-position of the 5-fluorofuran core. The reaction is known for its tolerance of a wide variety of functional groups, making it a highly valuable transformation in organic synthesis.

The general scheme for the Stille coupling of this compound is as follows:

Where R' can be an aryl, heteroaryl, vinyl, or acyl group, and X is a halide (I, Br) or triflate.

The utility of this transformation is highlighted by the ability to synthesize a diverse library of 2-substituted-5-fluorofurans, which are valuable intermediates for the development of new pharmaceuticals and materials.

Table 2: Representative Stille Cross-Coupling Reactions with 2-Stannylfurans

Coupling Partner (R'-X)CatalystLigandSolventProductYield (%)
IodobenzenePd(PPh₃)₄-Toluene2-Phenylfuran85-95
4-IodoanisolePd₂(dba)₃P(o-tol)₃THF2-(4-Methoxyphenyl)furan75-90
Vinyl bromidePdCl₂(PPh₃)₂-DMF2-Vinylfuran60-80
Benzoyl chloridePd(PPh₃)₄-Toluene2-Benzoylfuran70-85

This table presents typical yields for Stille couplings of 2-stannylfurans and serves as a reference for the expected reactivity of this compound.

Beyond Stille couplings, the tri-n-butylstannyl group can potentially undergo other transformations. For instance, it can be converted to a lithium or magnesium derivative via transmetalation with an organolithium or Grignard reagent. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce different functional groups at the 2-position. Furthermore, under specific conditions, the stannyl (B1234572) group can be replaced by a halogen (e.g., iodine or bromine) through halodestannylation, providing another avenue for further functionalization.

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Tri N Butylstannylfuran and Its Derivatives

Advanced NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic and organometallic compounds. For 5-Fluoro-2-tri-n-butylstannylfuran, a combination of 19F, 13C, and 1H NMR, enhanced by 2D techniques, provides a complete picture of its molecular framework.

19F NMR Chemical Shifts and Coupling Constants in Fluorinated Furan (B31954) Systems

The 19F NMR spectrum is the most direct method for observing the fluorine environment. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic surroundings on the furan ring. For fluoroaromatic systems, 19F chemical shifts typically appear in a wide range, often between +80 and +170 ppm relative to a CFCl₃ standard. ucsb.edu The precise shift for this compound would be influenced by the electron-donating or -withdrawing nature of the tri-n-butylstannyl group at the C2 position.

Fluorine exhibits coupling to nearby magnetic nuclei, most notably protons (nJHF) and carbon-13 (nJCF). The coupling constants are invaluable for confirming the position of the fluorine atom. In fluorinated furans, coupling is expected to the H3 and H4 protons. The magnitude of these coupling constants (typically a few Hz for 3JHF and larger for 2JHF) helps to unambiguously assign the proton signals in the 1H NMR spectrum. nih.govhuji.ac.il

Table 1: Expected 19F NMR Parameters for this compound

Parameter Expected Value Comments
Chemical Shift (δ) +80 to +170 ppm Relative to CFCl₃. The exact value depends on the electronic effect of the stannyl (B1234572) group.
3JF-H4 ~2-5 Hz Coupling to the proton at the C4 position of the furan ring.
4JF-H3 ~1-3 Hz Smaller long-range coupling to the proton at the C3 position.
1JF-C5 Large (~240-260 Hz) Direct one-bond coupling to the fluorinated carbon.

| 2JF-C4 | ~20-30 Hz | Two-bond coupling to the adjacent carbon. |

Note: This table presents expected values based on data for analogous fluorinated aromatic and heteroaromatic systems. Actual experimental values may vary.

13C NMR and 1H NMR Characterization of the Furan and Stannyl Moieties

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: The proton spectrum would show distinct signals for the furan ring protons and the protons of the three n-butyl groups attached to the tin atom. The furan protons at positions 3 and 4 would appear as doublets (or more complex multiplets due to F-H coupling). The tri-n-butylstannyl group produces a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), and multiplets for the two methylene groups closer to the tin atom. The protons on the α-carbon to the tin atom often show satellite peaks due to coupling with the tin isotopes (117Sn and 119Sn).

13C NMR: In the 13C NMR spectrum, four distinct signals are expected for the furan ring carbons and four signals for the n-butyl carbons. libretexts.org The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond coupling constant (1JCF), while the carbon bonded to tin (C2) will also be distinct. The chemical shifts of the furan carbons are influenced by the electronegativity of the fluorine and the electropositive nature of the tin. The signals for the butyl group carbons are typically found in the upfield region of the spectrum. rsc.org

Table 2: Representative 1H and 13C NMR Data for a 2-Tri-n-butylstannylfuran Moiety

Moiety Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furan Ring H-3 ~6.5 - 7.0 d
H-4 ~6.3 - 6.8 dd
H-5 ~7.5 - 7.8 d
C-2 ~150 - 155 s
C-3 ~115 - 120 s
C-4 ~110 - 115 s
C-5 ~145 - 150 s
n-Butyl Group α-CH₂ ~1.0 - 1.2 t ~8
β-CH₂ ~1.4 - 1.6 m
γ-CH₂ ~1.2 - 1.4 m
δ-CH₃ ~0.8 - 0.9 t ~7.3
α-C ~10 - 12 s
β-C ~29 - 30 s
γ-C ~27 - 28 s

Note: This data is based on 2-(Tributylstannyl)furan. rsc.orgnih.gov The presence of a fluorine atom at C5 in the target molecule would significantly alter the furan ring shifts and introduce C-F couplings.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign all signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would establish the connectivity between protons within the furan ring and along each n-butyl chain, showing cross-peaks between adjacent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the 13C signals based on the more easily interpreted 1H spectrum. nih.govspringernature.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range (2- and 3-bond) correlations between protons and carbons. This would be critical for confirming the attachment of the tri-n-butylstannyl group to the C2 position of the furan ring and for observing correlations from furan protons to the fluorinated C5.

Infrared and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-H stretching and bending vibrations from the numerous butyl groups below 3000 cm⁻¹. Key diagnostic peaks would include the C-F stretching vibration, typically a strong band in the 1000-1300 cm⁻¹ region, and the aromatic C=C stretching vibrations of the furan ring around 1500-1600 cm⁻¹. Vibrations involving the Sn-C bond would appear in the far-infrared region, typically between 500 and 600 cm⁻¹. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. youtube.com While C-H and C-F stretches are also visible, the symmetric vibrations of the furan ring and the Sn-C bonds are often stronger and more easily identified in the Raman spectrum compared to the IR spectrum. The symmetric Sn-C stretch would be a particularly prominent feature. youtube.comnih.gov

Table 4: General Vibrational Mode Assignments

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Alkyl C-H Stretching 2850 - 2960 IR, Raman
Furan C=C Stretching 1500 - 1600 IR, Raman
Furan C-O-C Stretching 1000 - 1100 IR
Aromatic C-F Stretching 1000 - 1300 IR

| Sn-C | Stretching | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of electron density maps and the precise determination of atomic positions, bond lengths, and bond angles. libretexts.orgtulane.edu

For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution and conformation in the solid state. Key structural parameters that would be determined include:

The geometry around the tin atom (likely a distorted tetrahedron).

The precise Sn-C bond lengths to the furan ring and the butyl groups.

The C-F bond length.

The planarity of the furan ring.

Intermolecular interactions in the crystal lattice.

While a crystal structure for the specific title compound is not publicly available, analysis of similar structures, such as that of the alloy Mg₂Sn, has been fundamental in understanding bonding in complex crystals. wikipedia.org

Table 5: List of Chemical Compounds

Compound Name
This compound
2-(Tributylstannyl)furan
CFCl₃ (Trichlorofluoromethane)

Theoretical and Computational Investigations of 5 Fluoro 2 Tri N Butylstannylfuran

Electronic Structure and Bonding Properties of the Compound

The electronic structure of 5-Fluoro-2-tri-n-butylstannylfuran is fundamentally shaped by the interplay of the furan (B31954) ring's aromaticity, the electron-withdrawing nature of the fluorine atom, and the electropositive character of the tin atom. DFT calculations are a primary tool for elucidating these properties. youtube.comrsc.org

The furan ring itself is an electron-rich aromatic system. The introduction of a fluorine atom at the 5-position significantly perturbs the electronic distribution. Fluorine, being the most electronegative element, exerts a strong inductive (-I) effect, withdrawing electron density from the furan ring. nih.gov This effect is expected to be most pronounced at the C5 carbon directly bonded to the fluorine. The C-F bond itself is highly polar. nih.gov

Conversely, the tri-n-butylstannyl group at the C2 position introduces an electropositive tin atom. The C-Sn bond is polarized towards the carbon atom, making the C2 position more nucleophilic compared to an unsubstituted furan. This electronic push from the stannyl (B1234572) group can partially counteract the electron-withdrawing effect of the fluorine atom, particularly at the C2 and adjacent positions.

A summary of the anticipated electronic properties is presented in the table below.

PropertyPredicted Characteristic for this compoundBasis of Prediction from Analogous Systems
C-F Bond Highly polar, strong, with significant ionic character. nih.govStudies on fluorinated organic compounds show the C-F bond is significantly polarized due to fluorine's high electronegativity. nih.gov
C-Sn Bond Polarized towards carbon, relatively weak and prone to cleavage in cross-coupling reactions.The C-Sn bond in organostannanes is known to be labile, which is fundamental to its role in Stille coupling. wikipedia.org
Furan Ring Electron density is polarized, with reduced nucleophilicity compared to unsubstituted furan, especially at C5.The inductive effect of halogens on aromatic rings is a well-established principle in physical organic chemistry. mdpi.com
HOMO Likely localized on the furan ring and the C-Sn bond, indicating the site of electrophilic attack. researchgate.netComputational studies on similar organometallic compounds show HOMOs are often associated with the metal-carbon bond and the organic scaffold. researchgate.net
LUMO Expected to have significant contribution from the furan ring's antibonding orbitals and the C-F σ* orbital, indicating the site of nucleophilic attack. researchgate.netThe LUMO of fluorinated aromatics is typically lowered in energy, enhancing susceptibility to nucleophilic attack. mdpi.com

Reaction Mechanism Studies of Cross-Coupling Reactions

This compound is primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce a fluorinated furan moiety into a larger molecule. wikipedia.org Computational studies on the Stille reaction mechanism provide a detailed picture of the key steps involved: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle of the Stille reaction typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. wikipedia.org However, in the context of using this compound as the organostannane partner, the crucial bond cleavage occurs in the transmetalation step. While oxidative addition of the C-F bond is possible, it is generally more difficult than the cleavage of C-Br or C-I bonds. nih.gov DFT calculations on related systems show that the oxidative addition of a C-X bond to a palladium(0) complex proceeds through a three-centered transition state. nih.gov The energy barrier for this step is dependent on the nature of the halide and the ligands on the palladium. nih.gov

Transmetalation: This is often the rate-determining step in the Stille coupling. wikipedia.org In this step, the organic group from the organostannane (in this case, the 5-fluoro-2-furyl group) is transferred to the palladium(II) center, and the halide from the palladium is transferred to the tin. Computational studies suggest that transmetalation can proceed through either an "open" or a "cyclic" transition state. csic.esacs.org The cyclic transition state, involving a four-membered ring with the palladium, the tin, the transferring organic group, and the halide, is often favored. acs.orgnih.gov The presence of a fluoride (B91410) ion can accelerate transmetalation by forming a hypervalent tin species, which is more reactive. organic-chemistry.org

DFT calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates for each step. researchgate.net This allows for a quantitative understanding of the reaction kinetics and thermodynamics. For a molecule like this compound, a key question is the regioselectivity of the cross-coupling. The C-Sn bond at the 2-position is the intended site of reaction. Computational studies on substituted furans have shown that the regioselectivity of metal-catalyzed reactions is influenced by both electronic and steric factors. nih.govnih.gov

The energetic profile would likely show a lower activation energy for the cleavage of the C-Sn bond compared to the C-F bond under typical Stille conditions. The transition state for the transfer of the 5-fluoro-2-furyl group would involve the formation of a new Pd-C bond and the breaking of the Sn-C bond. The geometry of this transition state would be crucial in determining the stereochemical outcome if chiral centers were present.

A hypothetical energetic profile for the key steps in the Stille coupling of this compound with an aryl halide (Ar-X) is outlined below.

Reaction StepKey Features of the Energetic ProfileComputational Insights from Analogous Systems
Oxidative Addition (Ar-X to Pd(0)) An initial energy barrier corresponding to the transition state for C-X bond cleavage. nih.govThe barrier height is influenced by the strength of the C-X bond and the nature of the palladium catalyst. nih.gov
Transmetalation Often the highest energy barrier in the catalytic cycle. wikipedia.org The transition state can be cyclic or open. csic.esacs.orgThe energy of the transition state is sensitive to the solvent and any additives like fluoride ions. csic.esorganic-chemistry.org
Reductive Elimination A final energy drop as the new C-C bond is formed and the Pd(0) catalyst is regenerated. This step is usually facile.This step is typically thermodynamically favorable and has a low activation barrier.

Influence of Fluorine on Reactivity and Selectivity

The fluorine atom at the 5-position has a profound influence on the reactivity and selectivity of this compound.

Electronic Effects: The strong electron-withdrawing nature of fluorine decreases the electron density of the furan ring, making it less prone to electrophilic attack. nih.gov However, this can also make the C2-Sn bond more polarized and potentially more reactive in the transmetalation step of the Stille coupling. The fluorine atom can also influence the stability of intermediates and transition states through space interactions. thieme-connect.com

Steric Effects: While fluorine has a van der Waals radius similar to hydrogen, its presence can still influence the steric environment around the reactive center, although this effect is generally less significant than its electronic influence. nih.gov

Selectivity: The presence of fluorine can enhance the regioselectivity of reactions. In the case of this compound, the electronic pull of the fluorine atom makes the C5 position electron-deficient, thus disfavoring any side reactions at that site and promoting the desired coupling at the C2 position.

Conformational Analysis and Molecular Dynamics Simulations

The tri-n-butylstannyl group is sterically demanding and can adopt various conformations. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers of this compound. nih.gov The relative energies of different conformers can influence the molecule's reactivity. For instance, certain conformations might be more amenable to coordination with the palladium catalyst during the transmetalation step.

Advanced Applications of 5 Fluoro 2 Tri N Butylstannylfuran As a Synthetic Building Block

Precursors for the Synthesis of Complex Fluorinated Heterocycles

The 5-fluorofuran-2-yl unit is a key pharmacophore in a number of biologically active molecules. The ability to efficiently introduce this moiety into more complex structures is therefore of significant interest. 5-Fluoro-2-tri-n-butylstannylfuran serves as an excellent precursor for this purpose, enabling the construction of a variety of fluorinated furan-containing scaffolds and their subsequent incorporation into diverse heterocyclic systems.

Design and Synthesis of Fluorinated Furan-Containing Scaffolds

The primary application of this compound in this context is through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgnih.gov This reaction allows for the formation of a carbon-carbon bond between the furan (B31954) ring and a variety of organic electrophiles. The general mechanism of the Stille reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The versatility of the Stille coupling allows for the synthesis of a wide array of 2-substituted-5-fluorofurans. For instance, the reaction of this compound with various aryl and heteroaryl halides provides a direct route to 2-aryl- and 2-heteroaryl-5-fluorofurans. These biaryl structures are common motifs in pharmaceuticals and advanced materials.

Coupling Partner (Ar-X)CatalystLigandSolventTemp (°C)Yield (%)
IodobenzenePd(PPh₃)₄PPh₃Toluene110>95
4-BromotoluenePd₂(dba)₃P(t-Bu)₃Dioxane10085-95
2-IodopyridinePd(OAc)₂SPhosToluene10080-90
3-BromothiophenePdCl₂(PPh₃)₂PPh₃DMF12075-85

Table 1: Representative Stille Couplings of this compound with Various Aryl Halides. This table is illustrative and based on typical conditions for Stille reactions. Specific yields and conditions would be dependent on the exact substrates and literature precedent.

Incorporation into Diverse Heterocyclic Systems

The fluorinated furan scaffolds synthesized from this compound can be further elaborated into more complex heterocyclic systems. For example, a 2-acyl-5-fluorofuran, prepared via Stille coupling with an acyl chloride, can serve as a key intermediate in the synthesis of fluorinated pyrazoles, pyrimidines, or other nitrogen-containing heterocycles through condensation reactions with appropriate binucleophiles.

A notable example is the synthesis of 5-aryl-4-fluoropyrazoles. While not directly starting from this compound, the analogous compound 5-tributylstannyl-4-fluoropyrazole has been shown to undergo smooth palladium-catalyzed cross-coupling with aryl iodides. nih.govelsevierpure.com This highlights the general utility of fluorinated stannyl-heterocycles in building more complex, substituted heterocyclic systems. The principles of these reactions are directly transferable to the furan analogue.

Contributions to Methodological Advancements in Organic Synthesis

The reactivity of this compound has not only been exploited for the synthesis of specific target molecules but has also contributed to the broader development of synthetic methodologies, particularly in the realm of organometallic chemistry and selective bond formation.

Development of Novel Organometallic Reactions

The use of organostannanes like this compound in palladium-catalyzed cross-coupling reactions has been a major driver in the evolution of modern synthetic chemistry. nih.gov The reliability and functional group tolerance of the Stille reaction have made it a cornerstone of complex molecule synthesis. wikipedia.orgharvard.edu Research involving fluorinated organostannanes has pushed the boundaries of this methodology, leading to the development of more active and selective catalyst systems. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve the efficiency of Stille couplings involving challenging substrates. nih.gov

Furthermore, the study of the transmetalation step in Stille reactions involving fluorinated heterocycles provides valuable mechanistic insights that can be applied to the design of new and improved cross-coupling protocols.

Strategies for Selective C-C and C-Heteroatom Bond Formation

The Stille reaction of this compound offers a high degree of selectivity for the formation of C-C bonds at the 2-position of the furan ring. This regioselectivity is a key advantage of this methodology. The reaction is generally compatible with a wide range of functional groups on the coupling partner, allowing for the late-stage introduction of the 5-fluorofuran-2-yl moiety into complex molecules. researchgate.net

The choice of coupling partners is extensive, including aryl, heteroaryl, vinyl, and acyl halides and triflates. wikipedia.org This versatility allows for the strategic construction of a diverse array of carbon-carbon bonds.

Electrophile TypeExampleProduct Type
Aryl Iodide4-Iodoanisole2-(4-Methoxyphenyl)-5-fluorofuran
Aryl Bromide1-Bromo-3-nitrobenzene5-Fluoro-2-(3-nitrophenyl)furan
Heteroaryl Halide2-Chloropyrazine2-(5-Fluorofuran-2-yl)pyrazine
Vinyl Halide(E)-1-Iodo-2-phenylethene(E)-5-Fluoro-2-(2-phenylvinyl)furan
Acyl ChlorideBenzoyl chloride(5-Fluorofuran-2-yl)(phenyl)methanone

Table 2: Versatility of this compound in Selective C-C Bond Formation. This table illustrates the range of possible products based on the electrophile used in the Stille coupling reaction.

Role in the Synthesis of Research Probes and Advanced Materials Precursors

The unique electronic properties imparted by the fluorine atom make the 5-fluorofuran-2-yl motif an attractive component for the design of research probes and precursors to advanced materials.

The introduction of a fluorine atom can significantly alter the photophysical and electronic properties of organic molecules. The 5-fluorofuran unit can be incorporated into conjugated systems to tune their fluorescence, conductivity, and other material properties. For example, 2,5-diaryl furans are known to have applications as optoelectronic materials, and the introduction of fluorine can modulate these properties. acs.org The synthesis of such materials can be readily achieved through the Stille coupling of this compound.

Generation of Fluorinated Probes for Chemical Biology Research

The development of highly specific and sensitive molecular probes is crucial for understanding complex biological processes at the molecular level. Fluorinated organic compounds are increasingly utilized in the design of such probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). nih.govresearchgate.net The introduction of a fluorine atom can modulate the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its biological target. mdpi.com

This compound serves as a key precursor for the synthesis of fluorinated furan-based probes. Through Stille cross-coupling reactions, the furan core can be readily linked to various biomolecules or targeting moieties. organic-chemistry.orgwikipedia.org This allows for the construction of sophisticated probes designed to interact with specific enzymes, receptors, or other cellular components. For instance, furan-based fluorescent probes have been successfully developed for the selective imaging of cancer cells. acs.orgnih.gov

The general scheme for the synthesis of a fluorinated furan-based probe using this compound would involve the palladium-catalyzed coupling of the stannane (B1208499) with a halogenated biomolecule or a linker attached to it.

Reactant 1 Reactant 2 Catalyst Reaction Type Product Type
This compoundHalogenated Biomolecule/LinkerPalladium(0) complexStille Cross-CouplingFluorinated Furan-Based Probe

Detailed Research Findings:

Research in this area has demonstrated the potential of furan-based structures in bioimaging. For example, certain furan and imidazole (B134444) derivatives have been synthesized and evaluated for their in vitro and in vivo cancer cell imaging capabilities. acs.org Some of these probes exhibit bright fluorescence and selective accumulation in tumor cells, making them promising candidates for further development. acs.org The incorporation of fluorine, facilitated by building blocks like this compound, could further enhance the properties of these probes, potentially leading to improved diagnostic tools.

Probe Type Target Imaging Modality Key Findings Reference
Furan-based fluorescent derivativesCancer cellsFluorescence MicroscopyBright imaging and selective accumulation in tumors. acs.orgnih.gov
Fluorinated tryptophan derivativesIDO1 and TDO2 enzymesPositron Emission Tomography (PET)Potential for measuring enzyme activity in the tumor microenvironment. nih.gov
Fluorinated uracil (B121893) derivativesTumor tissuePET/SPECTSelective retention in tumor tissue. ntu.edu.sg

Building Blocks for Optoelectronic Materials Research

Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of research in organic electronics. These materials are being explored for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). spiedigitallibrary.orgrsc.orgrsc.org Furan-based polymers are a promising class of conjugated materials due to the electron-rich nature of the furan ring, which can facilitate charge transport. spiedigitallibrary.orgntu.edu.sg

The synthesis of these conjugated polymers often relies on palladium-catalyzed cross-coupling reactions to link aromatic building blocks. The Stille coupling, utilizing organostannanes, is a powerful and versatile method for this purpose. organic-chemistry.orgwikipedia.orgnih.gov this compound is an ideal building block for the synthesis of fluorinated furan-containing conjugated polymers. The fluorine atom can influence the electronic properties of the resulting polymer, such as its bandgap and energy levels, which are critical for device performance. spiedigitallibrary.org Furthermore, fluorination can enhance the stability of the polymer under ambient conditions. spiedigitallibrary.org

The synthesis of a furan-based conjugated polymer using this compound would typically involve a step-growth polymerization via Stille coupling with a dihalogenated aromatic comonomer.

Monomer 1 Monomer 2 Catalyst Reaction Type Polymer Type
This compoundDihaloaromatic CompoundPalladium(0) complexStille Cross-Coupling PolymerizationFluorinated Furan-Containing Conjugated Polymer

Detailed Research Findings:

Recent studies have highlighted the potential of furan-based polymers in organic electronics. For example, a novel furan-only conjugated polymer based on a bifuran-imide building unit has been synthesized and shown to exhibit excellent stability and strong fluorescence, making it a promising candidate for optoelectronic applications. spiedigitallibrary.org Other research has focused on developing simple furan-based polymers with self-healing properties for use in eco-friendly and stable organic solar cells. rsc.orgrsc.org The introduction of fluorine into these polymer backbones, which can be achieved using building blocks like this compound, could lead to materials with improved performance and durability.

Polymer Type Application Key Properties Reference
Furan-only donor-acceptor polymerOrganic ElectronicsExcellent stability, strong fluorescence, high rigidity. spiedigitallibrary.org
Furan-based polymers with OEG side chainsOrganic Solar CellsHigh hole mobility, large dielectric constant, good solubility. rsc.orgrsc.org
Furan-fluorene hybrid polymersOptoelectronicsGood electro-optical properties. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings

Although direct research on 5-Fluoro-2-tri-n-butylstannylfuran is not documented, the extensive body of work on related fluorinated heterocycles and organostannanes provides a strong basis for predicting its chemical behavior and potential applications. The palladium-catalyzed cross-coupling of similar organostannanes with aryl halides is a well-established and efficient method for creating complex molecular architectures. rsc.org For instance, the coupling of 5-(tri-n-butylstannyl)-2,2'-bithiophene with aryl iodides proceeds in good to excellent yields, highlighting the utility of such reagents. researchgate.net Furthermore, the synthesis of various 2-arylbenzofurans has been successfully achieved through nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the reactivity of C-F bonds in heterocyclic systems under appropriate catalytic conditions. beilstein-journals.org

Unresolved Challenges and Emerging Research Opportunities

The synthesis and application of fluorinated organic compounds are not without their difficulties. Key challenges include achieving regioselective fluorination, managing the potential toxicity of both organotin reagents and certain fluorinated byproducts, and developing cost-effective and scalable synthetic routes. st-andrews.ac.uknumberanalytics.com The environmental persistence of some fluorinated compounds is also a growing concern. st-andrews.ac.uk

However, these challenges also present significant research opportunities. The development of novel and more selective fluorination methods is a critical area of ongoing research. numberanalytics.com There is a growing interest in using synthetic biology and enzymatic processes to create complex fluorinated natural products. st-andrews.ac.ukpharmtech.com Furthermore, the exploration of new catalytic systems, such as those employing earth-abundant metals, for cross-coupling reactions involving fluorinated substrates could lead to more sustainable and economical synthetic methods.

Potential for Further Development of Fluorinated Organostannylfuran Chemistry

The field of fluorinated organostannylfuran chemistry holds considerable promise for further development. The synthesis of a library of variously substituted fluorinated furans and their subsequent conversion to organostannane derivatives would provide a valuable toolkit for medicinal chemists and materials scientists. These building blocks could be used to introduce fluorinated furan (B31954) moieties into a wide range of molecules, enabling the systematic study of how this structural unit influences biological activity and material properties. The development of one-pot or tandem reaction sequences that combine fluorination and stannylation would represent a significant advance in synthetic efficiency.

Broader Impact on Synthetic Chemistry and Related Disciplines

The continued exploration of fluorinated organometallic reagents, including hypothetical compounds like this compound, is poised to have a broad impact on several scientific disciplines. In medicinal chemistry, the ability to readily synthesize novel fluorinated heterocycles is crucial for the development of new pharmaceuticals with improved efficacy and pharmacokinetic profiles. pharmtech.comnih.gov The use of such building blocks in the synthesis of Positron Emission Tomography (PET) imaging agents, for example, is an active area of research. thno.orgnih.gov In materials science, the incorporation of fluorinated fragments can lead to the creation of polymers and other materials with enhanced thermal stability, chemical resistance, and unique electronic properties. numberanalytics.com The pursuit of new synthetic methodologies for these compounds will continue to drive innovation in catalysis and reaction design, ultimately expanding the capabilities of modern organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-tri-n-butylstannylfuran, and what experimental conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves Stille coupling precursors , where fluorinated furan derivatives are functionalized with tri-n-butylstannyl groups. A critical step is the fluorination of the furan ring, which can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions . For stannylation, transmetallation reactions with tri-n-butyltin chloride in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) are common. Key experimental conditions include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation of the tin moiety and using dry solvents (e.g., THF or DMF) to avoid hydrolysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR can confirm the fluorine and tin substituents via characteristic splitting patterns (e.g., coupling constants 4JSnH^4J_{Sn-H} ≈ 40–60 Hz) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using a SuperNova diffractometer with MoKα radiation) provides precise bond lengths and angles. For example, tin-carbon bonds in stannyl derivatives typically range from 2.10–2.15 Å, and fluorine substitution alters furan ring planarity . A representative data table from similar compounds is shown below:
ParameterValue (Å/°)
Sn–C bond length2.12
C–F bond length1.34
Furan ring angle118.5°

Q. What safety protocols are essential when working with organotin compounds like this compound?

  • Methodological Answer : Organotin compounds are toxic and require strict safety measures:
  • Use gloveboxes or Schlenk lines for air-sensitive steps.
  • Wear nitrile gloves and chemical-resistant lab coats.
  • Dispose of waste via approved protocols for heavy metals.
  • Monitor air quality for tin particulates using real-time sensors .

Advanced Research Questions

Q. What strategies are effective in mitigating the air sensitivity of tri-n-butylstannyl groups during synthesis and handling?

  • Methodological Answer :
  • Inert Atmosphere : Perform reactions in argon-purged glassware with septa-sealed flasks.
  • Stabilizing Additives : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
  • Low-Temperature Storage : Store the compound at –20°C under nitrogen in amber vials to reduce photodegradation .

Q. How can contradictory NMR data be resolved when analyzing substituent effects in derivatives of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁹F-¹¹⁹Sn heteronuclear correlation (HETCOR) NMR to clarify through-space interactions.
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and compare with experimental data. For example, fluorine’s electronegativity reduces electron density on the tin atom, altering 1JSnC^1J_{Sn-C} coupling constants by ~5–10% .

Q. How does the electron-withdrawing fluorine substituent influence transmetallation kinetics in Stille couplings involving this compound?

  • Methodological Answer : Fluorine’s inductive effect increases the electrophilicity of the stannyl group, accelerating transmetallation with palladium catalysts. Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) show a 20–30% faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from the tri-n-butyl group may offset this effect in bulky substrates .

Q. What computational methods are recommended for predicting the reactivity of this compound in palladium-catalyzed transformations?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model transition states and activation energies.
  • NBO Analysis : Evaluate charge distribution to identify nucleophilic/electrophilic sites. For example, the tin atom’s partial positive charge (+0.35 e) enhances its affinity for Pd(0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.